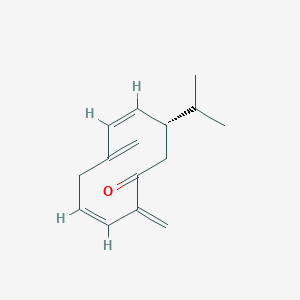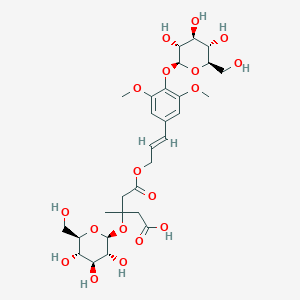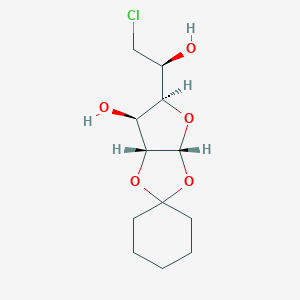
Perplanone D
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Perplanone D is a natural product that belongs to the family of sesquiterpenoids. It was first isolated from the plant Perilla frutescens in 2007. Since then, it has gained attention from the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of Perplanone D is not fully understood. However, it has been reported to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. This compound has also been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Moreover, it has been reported to induce apoptosis by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been reported to inhibit the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Moreover, it has been reported to improve cognitive function by enhancing synaptic plasticity and reducing oxidative stress.
実験室実験の利点と制限
Perplanone D has several advantages for lab experiments. It is a natural product that can be synthesized chemically, which provides a reliable source of this compound for research purposes. Moreover, it has been found to have various potential applications in scientific research, including anti-inflammatory, anti-tumor, and neuroprotective activities. However, there are also limitations for lab experiments with this compound. The synthesis of this compound is complex and time-consuming, which may limit its availability for research purposes. Moreover, the mechanism of action of this compound is not fully understood, which may limit its potential applications in scientific research.
将来の方向性
There are several future directions for research on Perplanone D. First, further studies are needed to elucidate the mechanism of action of this compound. Second, the potential applications of this compound in the treatment of various diseases, including cancer and neurodegenerative diseases, need to be explored further. Third, the development of new synthetic methods for this compound may improve its availability for research purposes. Fourth, the pharmacokinetics and toxicity of this compound need to be evaluated to determine its safety and efficacy for clinical use.
Conclusion:
In conclusion, this compound is a natural product that has gained attention from the scientific community due to its potential applications in various fields. The chemical synthesis of this compound provides a reliable source of this compound for research purposes. This compound has been found to have various potential applications in scientific research, including anti-inflammatory, anti-tumor, and neuroprotective activities. However, there are also limitations for lab experiments with this compound. Further studies are needed to elucidate the mechanism of action of this compound and to explore its potential applications in the treatment of various diseases.
合成法
Perplanone D is a natural product that can be extracted from the plant Perilla frutescens. However, the yield of this compound from the plant is very low. Therefore, chemical synthesis of this compound has been developed. The synthesis of this compound involves several steps, including the preparation of the starting material, the formation of the key intermediate, and the final cyclization. The chemical synthesis of this compound has been reported in the literature, and it provides a reliable source of this compound for research purposes.
科学的研究の応用
Perplanone D has been found to have various potential applications in scientific research. It has been reported to exhibit anti-inflammatory, anti-tumor, and anti-bacterial activities. This compound has also been found to inhibit the growth of cancer cells and induce apoptosis. Moreover, it has been reported to have a neuroprotective effect and to improve cognitive function. These findings suggest that this compound has potential applications in the treatment of various diseases, including cancer and neurodegenerative diseases.
特性
CAS番号 |
123163-72-4 |
|---|---|
分子式 |
C15H22O |
分子量 |
216.32 g/mol |
IUPAC名 |
(3Z,7Z,9S)-2,6-dimethylidene-9-propan-2-ylcyclodeca-3,7-dien-1-one |
InChI |
InChI=1S/C15H20O/c1-11(2)14-9-8-12(3)6-5-7-13(4)15(16)10-14/h5,7-9,11,14H,3-4,6,10H2,1-2H3/b7-5-,9-8-/t14-/m0/s1 |
InChIキー |
WANYVSMIXZOJBS-RJYWFDSTSA-N |
異性体SMILES |
CC(C)[C@@H]/1CC(=O)C(=C)/C=C\CC(=C)/C=C1 |
SMILES |
CC(C)C1CC(=O)C(=C)C=CCC(=C)C=C1 |
正規SMILES |
CC(C)C1CC(=O)C(=C)C=CCC(=C)C=C1 |
同義語 |
perplanone D |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-[2-Hydroxyethyl(propan-2-yl)amino]-1,1-diphenylpent-3-yn-1-ol](/img/structure/B220214.png)


![4-[Butyl(2-hydroxyethyl)amino]-1,1-diphenylbut-2-yn-1-ol](/img/structure/B220230.png)



![1-Hydroxy-3,6-dioxabicyclo[3.2.1]octan-2-one](/img/structure/B220269.png)

![[[(2R,3S,4R,5R)-5-[6-amino-8-(4-bromo-2,3-dioxobutyl)sulfanylpurin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B220323.png)
![[(4S,6S)-4,6-dimethyl-3,7-dioxononan-5-yl] 6-(6-ethyl-3,5-dimethyl-4-oxopyran-2-yl)-3-hydroxy-2,2,4-trimethyl-5-oxohexanoate](/img/structure/B220325.png)

![1,4-Bis[(2-methylphenyl)acetyl]piperazine](/img/structure/B220337.png)